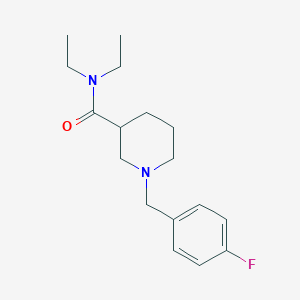

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

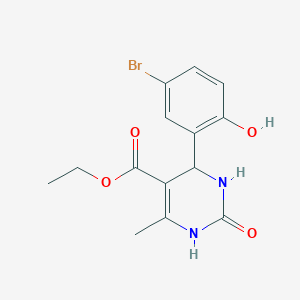

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as EPTC, is a pre-emergent herbicide that is widely used in agriculture to control weeds. It belongs to the thiocarbamate family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.

Mécanisme D'action

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide works by inhibiting the activity of the enzyme acetaldehyde dehydrogenase, which is essential for the metabolism of certain amino acids in plants. This leads to the accumulation of toxic levels of acetaldehyde, which ultimately results in the death of the plant.

Biochemical and Physiological Effects:

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to have minimal impact on non-target organisms, including humans and animals. However, it can be toxic to aquatic organisms if it enters water bodies through runoff or spray drift.

Avantages Et Limitations Des Expériences En Laboratoire

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. However, its effectiveness can be affected by factors such as soil type, temperature, and moisture content. In addition, 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has a relatively short residual activity, which means that it needs to be reapplied frequently to maintain weed control.

Orientations Futures

There is ongoing research to develop new formulations of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide that are more effective and have a longer residual activity. In addition, researchers are exploring the use of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Finally, there is interest in exploring the potential use of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide in non-agricultural settings, such as in the control of invasive plant species in natural ecosystems.

Méthodes De Synthèse

The synthesis of 5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide involves the reaction of 3-pyridinecarboxaldehyde with 5-ethyl-2-thiophenecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

5-ethyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in corn, soybean, and potato crops to control weeds such as foxtails, crabgrass, and pigweeds.

Propriétés

IUPAC Name |

5-ethyl-N-[(E)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-2-11-5-6-12(18-11)13(17)16-15-9-10-4-3-7-14-8-10/h3-9H,2H2,1H3,(H,16,17)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUWVGCEWUJMJP-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NN=CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(S1)C(=O)N/N=C/C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methylbenzoyl)amino]benzoyl}alanine](/img/structure/B5083233.png)

![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5083238.png)

![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5083243.png)

![ethyl 4-({2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzoate](/img/structure/B5083272.png)

![6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)

![N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5083327.png)